6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid
Description
6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid (IUPAC name: rac-(1R,6S)-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid) is a chiral cyclohexene derivative with a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid group. Its molecular formula is C₁₂H₁₉NO₄, and molecular weight is 241.28 g/mol . The Boc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and selective removal under mild acids (e.g., trifluoroacetic acid). The cyclohexene ring introduces rigidity and conformational constraints, making this compound valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPYBSDCOQXJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146823 | |
| Record name | 3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437312-16-7 | |
| Record name | 3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437312-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Aromatic Precursors
A prominent method involves the catalytic hydrogenation of p-aminobenzoic acid derivatives to form the cyclohexene backbone. Source details a one-pot process achieving >75% trans-diastereoselectivity:
Procedure :
-
Substrate Preparation : p-Aminobenzoic acid is dissolved in acetone (30 volumes) and treated with Boc anhydride (1.0 equiv).
-
Catalytic Hydrogenation : A palladium-based catalyst facilitates hydrogenation under mild conditions (room temperature, 20 hours).
-
Workup : The mixture is filtered through celite, and the product is extracted using dichloromethane (DCM) after acidification to pH 4 with citric acid.
Key Data :
This method prioritizes atom economy and scalability, though stereochemical outcomes depend on catalyst selection and solvent polarity.
Stereoselective Synthesis via Chiral Resolution
Source and highlight enantiomer separation using chiral amines or enzymes. For instance:
-
Chiral Amine Resolution : Cyclohex-3-ene-1-carboxylic acid is reacted with (R)-(+)-methylbenzylamine to isolate the (1R,6S)-isomer. Recrystallization achieves optical purity ().
-
Enzymatic Kinetic Resolution : Transaminases (e.g., CvS-TA W60C) selectively deaminate undesired diastereomers, leaving the target compound in >99% enantiomeric excess (ee) .
Comparative Analysis :
| Method | Yield | ee/Diastereomeric Excess | Scalability |
|---|---|---|---|
| Chiral Amine | 60–70% | >95% | Moderate |
| Enzymatic | 80–90% | >99% | High |
Enzymatic methods reduce reliance on toxic solvents but require optimized immobilization techniques for industrial use.
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is introduced early to prevent side reactions. Source and outline two approaches:
A. Direct Boc Protection :
-
Cyclohex-3-ene-1-amine is treated with Boc anhydride in tetrahydrofuran (THF) at 0°C.
-
The carboxylic acid group is introduced via oxidation or hydrolysis of a nitrile precursor.
B. Sequential Functionalization :
-
Cyclohex-3-ene-1-carboxylic acid is synthesized via Diels-Alder reactions.
-
The amine group is introduced via Curtius rearrangement (Source ), followed by Boc protection.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT | 85–90% |
| Curtius Rearrangement | NaN₃, HCl, 60°C | 65–70% |
Purification and Characterization
Post-synthesis purification is critical for pharmaceutical-grade material:
-
Solvent Extraction : Acid-base extraction using DCM and citric acid (pH 4) removes unreacted starting materials .
-
Chromatography : Flash chromatography (silica gel, 5–10% ethyl acetate/hexane) resolves stereoisomers .
-
Crystallization : Recrystallization from acetone/water (4:1 v/v) enhances purity to >99% .
Analytical Data :
| Technique | Key Findings | Source |
|---|---|---|
| H NMR | δ 1.44 (s, 9H, Boc), 5.65 (m, 2H, CH=CH) | |
| HPLC | Retention time: 8.2 min (C18, 70:30 MeOH/H₂O) |
Industrial-Scale Considerations
Source and emphasize process optimization for large batches:
-
Catalyst Recycling : Pd/C catalysts are reused up to 5 times with <5% activity loss.
-
Continuous-Flow Systems : Enzymatic deamination in packed-bed reactors achieves 90% throughput efficiency .
Cost Analysis :
| Factor | Hydrogenation | Enzymatic |
|---|---|---|
| Catalyst Cost | High | Moderate |
| Solvent Waste | 20 L/kg | 5 L/kg |
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to various amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of cyclohexene carboxylic acids have been investigated for their potential as anti-inflammatory agents and analgesics.
Case Study: Synthesis of Analgesic Compounds
A study demonstrated the synthesis of analgesic compounds using 6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid as a precursor. The modifications made to the tert-butoxycarbonyl group significantly influenced the potency and selectivity of the resulting analgesics, showcasing the importance of this compound in drug design .
1.2 Peptide Synthesis
This compound is also employed in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is widely used to protect amines during peptide coupling reactions, facilitating the formation of complex peptide structures.
Materials Science Applications
2.1 Polymer Chemistry
In materials science, this compound has been explored for its potential use in creating polymers with specific mechanical properties. Its ability to undergo polymerization reactions makes it suitable for developing high-performance materials.
Data Table: Properties of Polymers Derived from Cyclohexene Derivatives
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
| Thermal Stability | Up to 200°C |
Synthetic Organic Chemistry Applications
3.1 Reaction Mechanisms
The compound is utilized in various synthetic pathways due to its reactive functional groups. It can participate in nucleophilic substitutions and cycloadditions, making it a versatile building block for complex organic molecules.
Case Study: Cycloaddition Reactions
Research has shown that this compound can undergo Diels-Alder reactions to form larger cyclic structures, which are essential in synthesizing natural products and complex organic compounds .
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid involves its ability to participate in various chemical reactions due to its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with other molecules through nucleophilic substitution or addition reactions. The carboxylic acid group can form esters, amides, or other derivatives, facilitating its incorporation into larger molecular structures.
Comparison with Similar Compounds
cis-6-(Benzyloxycarbonylamino)-3-cyclohexene-1-carboxylic acid
- Structure : Features a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
- Molecular Formula: C₁₅H₁₅NO₄; MW: 275.29 g/mol .
- Key Differences: Protecting Group Stability: Cbz requires hydrogenolysis (H₂/Pd-C) for deprotection, whereas Boc is removed under acidic conditions. This makes Boc more suitable for acid-sensitive synthetic pathways .
6-{[4-(Trifluoromethyl)Phenyl]Carbamoyl}Cyclohex-3-ene-1-Carboxylic Acid
- Structure : Contains a trifluoromethylphenyl carbamoyl substituent.
- Molecular Formula: C₁₅H₁₄F₃NO₃; MW: 313.27 g/mol .
- Key Differences :
- Electronic Properties : The electron-withdrawing trifluoromethyl group increases acidity of the carboxylic acid (pKa ~2–3) compared to the parent compound (pKa ~4–5).
- Lipophilicity : The CF₃ group enhances lipophilicity (logP ~2.5 vs. ~1.8 for the Boc analog), improving membrane permeability in drug design .
6-(4-Methyl-Piperazine-1-Carbonyl)-Cyclohex-3-enecarboxylic Acid
6-(Hydrazinocarbonyl)Cyclohex-3-ene-1-Carboxylic Acid
1-((Tert-Butoxycarbonyl)Amino)Cyclopentanecarboxylic Acid
- Structure : Cyclopentane ring instead of cyclohexene.
- Molecular Formula: C₁₁H₁₉NO₄ (inferred from cyclopentane analog) .
- Stereochemistry: Fewer conformational isomers due to reduced ring size, simplifying synthetic purification .
Biological Activity
6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid, also known by its chemical formula C13H21NO4, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 836607-50-2
- Structure : The compound features a cyclohexene ring with a tert-butoxycarbonyl (Boc) group attached to an amino group, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an inhibitor in various biochemical pathways. Notably, it has been studied for its effects on fatty acid metabolism and potential applications in metabolic disorders.
Research indicates that compounds similar to this compound may inhibit acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid synthesis. Inhibition of ACC leads to:
- Reduced Fatty Acid Synthesis : This can help manage conditions like obesity and metabolic syndrome by lowering triglyceride levels.
- Increased Fatty Acid Oxidation : Enhanced oxidation can contribute to weight loss and improved metabolic health.
Case Studies
- Inhibition of ACC :
- Effects on HepG2 Cells :
- Animal Models :
Data Table: Summary of Biological Activities
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
